N/'-(2-Ethylcyclopentylidene)-2-iodobenzohydrazide
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Overview
Description
N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide is a chemical compound with a unique structure that includes an ethylcyclopentylidene group and an iodobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide typically involves the reaction of 2-iodobenzohydrazide with 2-ethylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of the iodine atom.
Substitution: New compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-ethylcyclopentylidene)isonicotinohydrazide
- N’-(2-ethylcyclopentylidene)-2-(2-methoxyanilino)acetohydrazide
- N’-(2-ethylcyclopentylidene)-2-(3-methylphenoxy)acetohydrazide
Uniqueness
N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the iodine atom or have different substituents.
Properties
Molecular Formula |
C14H17IN2O |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-[(E)-(2-ethylcyclopentylidene)amino]-2-iodobenzamide |
InChI |
InChI=1S/C14H17IN2O/c1-2-10-6-5-9-13(10)16-17-14(18)11-7-3-4-8-12(11)15/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,17,18)/b16-13+ |
InChI Key |
CXVLOKWSDYUBNO-DTQAZKPQSA-N |
SMILES |
CCC1CCCC1=NNC(=O)C2=CC=CC=C2I |
Isomeric SMILES |
CCC\1CCC/C1=N\NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CCC1CCCC1=NNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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